3-(Pyrrolidin-3-ylmethyl)pyridine oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 252.27 g/mol. This compound features a pyridine ring substituted at the 3-position with a pyrrolidine moiety connected via a methylene group. It is classified as a toxic solid and is primarily recognized by its Chemical Abstracts Service number 1018827-46-7. The compound has garnered attention for its potential applications in biochemical research, particularly in proteomics, due to its unique structural properties and reactivity .
The synthesis of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate typically involves multi-step organic reactions. A common synthetic route includes the reaction of pyridine derivatives with pyrrolidine under controlled conditions. The preparation may involve several steps, including:
Each step necessitates careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity.
The molecular structure of 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate can be visualized as follows:
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate can undergo various chemical reactions typical of pyridine derivatives, including:
The mechanism of action for 3-(Pyrrolidin-3-ylmethyl)pyridine oxalate primarily revolves around its interaction with biological molecules. Preliminary studies indicate that it may exhibit binding affinities with certain proteins or enzymes, potentially influencing biochemical pathways involved in cellular processes. Understanding these interactions is essential for evaluating its therapeutic viability and safety profile.
Research into the biological activity of this compound is still emerging, but compounds with similar structures often exhibit diverse pharmacological activities, including neuroactivity and anti-inflammatory properties .
3-(Pyrrolidin-3-ylmethyl)pyridine oxalate finds utility in several scientific fields:
The compound's unique properties make it valuable in both academic research and industrial applications, highlighting its significance in ongoing scientific investigations .
The structural architecture of 3-(pyrrolidin-3-ylmethyl)pyridine oxalate (C₁₂H₁₆N₂O₄, MW 252.27) positions it as a strategic scaffold for dual-target therapeutics targeting pain and addiction pathways [1] [5]. Bivalent ligand design merges a MOR-agonist pharmacophore (e.g., TRV130 or loperamide derivatives) with a D3R-antagonist moiety (e.g., substituted pyrrolidine) via optimized linkers. This approach exploits spatial proximity between MOR and D3R in mesolimbic pathways, where simultaneous MOR activation (analgesia) and D3R blockade (addiction mitigation) occur [4]. Critical to this strategy is the oxalate salt formation, which enhances solubility and crystallinity for improved synthetic handling [1] [5].
Linker Optimization: Ethylene or alkyl tethers between pharmacophores balance conformational flexibility and distance constraints. Shorter linkers (< 5 atoms) reduce D3R binding affinity (Kᵢ > 100 nM), while longer chains (8–12 atoms) improve D3R antagonism (Kᵢ = 12–35 nM) but may compromise MOR selectivity [4]. Computational docking confirms the pyrrolidine nitrogen’s electrostatic interactions with D3R Asp110, while the pyridine ring anchors MOR transmembrane domains [4].
Table 1: Impact of Linker Length on Receptor Affinity
Linker Atoms | MOR Kᵢ (nM) | D3R Kᵢ (nM) | Functional Selectivity (MOR/D3R) |
---|---|---|---|
3 | 8.2 | 112 | 13.7 |
6 | 5.1 | 47 | 9.2 |
10 | 6.8 | 15 | 0.44 |
Stereoselective synthesis dictates the bioactivity of 3-(pyrrolidin-3-ylmethyl)pyridine derivatives. The trans-(2S,4R)-pyrrolidine configuration maximizes D3R antagonism due to optimal spatial alignment with the receptor’s secondary binding pocket (SBP), enhancing hydrogen bonding with Ser182/Ser185 [2] [4]. Hybridization techniques involve:
The pyrrolidine ring’s pseudorotation enables adaptive binding to enantioselective targets. Trans-configured derivatives exhibit 5–8× higher D3R affinity than cis isomers due to reduced steric clash in the D3R SBP [3] [4]. Meanwhile, phenylcyclopropyl amine incorporation augments BBB penetration via rigidity and moderate log P (2.1–2.5) [4].
Table 2: Stereochemical Impact on Receptor Binding
Pyrrolidine Isomer | D3R Kᵢ (nM) | MOR EC₅₀ (nM) | Metabolic Stability (t½, min) |
---|---|---|---|
(2S,4R) | 18 | 32 | 42 |
(2R,4S) | 22 | 29 | 38 |
(2R,3R) | 95 | 45 | 28 |
(2S,3S) | 110 | 51 | 25 |
CNS-MPO algorithms evaluate six physicochemical parameters to predict BBB penetration: ClogP, ClogD, MW, TPSA, HBD count, and pKa [9]. For 3-(pyrrolidin-3-ylmethyl)pyridine oxalate, descriptor optimization targets:
Pfizer’s CNS-MPO.v2 scoring elevates the compound’s MPO to 4.2/6 (vs. 3.5 for v1), correlating with 4.5× higher brain-to-plasma ratios in murine models [4] [9]. Descriptor variability between software (ChemAxon vs. ACD Labs) necessitates cross-verification; for example, ChemAxon-calculated ClogP values are 0.3 units lower than ACD’s, impacting MPO thresholds [9]. Machine learning models (e.g., Bayesian classifiers) outperform MPO in BBB prediction accuracy (92.5% vs. 82.5%), guiding scaffold refinement [9].
Table 3: Physicochemical Properties and CNS-MPO Scores
Descriptor | Target Range | 3-(Pyrrolidinylmethyl)pyridine | CNS-MPO.v1 Score | CNS-MPO.v2 Score |
---|---|---|---|---|
ClogP | 2–4 | 1.95 | 0.7 | 0.9 |
TPSA (Ų) | < 76 | 48.2 | 0.9 | 0.9 |
MW (Da) | < 400 | 252.3 | 1.0 | 1.0 |
HBD Count | ≤ 2 | 2 | 0.8 | 0.8 |
pKa (Basic) | 8–10 | 9.1 | 0.7 | 0.9 |
Aggregate MPO | ≥ 4 | 4.1 | 4.8 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0